![molecular formula C13H10OS2 B3034310 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one CAS No. 155669-26-4](/img/structure/B3034310.png)
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Overview
Description
The compound “1,5-Bis-(2-thienyl)-1,4-pentadien-3-one” is a type of organic compound, possibly related to the chalcone family . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Scientific Research Applications
Anti-Inflammatory Activity
Chalcones, including SGCH 20, have been extensively investigated for their anti-inflammatory properties. The presence of the reactive α,β-unsaturated system in the chalcone ring contributes to this activity. SGCH 20 has demonstrated potent anti-inflammatory effects, potentially surpassing reference drugs like indomethacin and ibuprofen .
Photocatalytic Hydrogen Evolution
Interestingly, SGCH 20 has been studied in the context of photocatalysis. Specifically, it is part of dual acceptor copolymers used for highly efficient photocatalytic hydrogen evolution. This application extends beyond traditional pharmacology and highlights its potential in sustainable energy research .
Mechanism of Action
Target of Action
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is a derivative of chalcone . Chalcones have been well studied and have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . The primary targets of chalcones are diverse, as they can inhibit various targets of antibiotic-resistance development pathways .
Mode of Action
Chalcones, in general, interact with their targets through the presence of the reactive α,β-unsaturated system in their rings . This system shows different potential pharmacological properties .
Biochemical Pathways
Chalcones have been found to inhibit diverse targets of antibiotic-resistance development pathways , suggesting that they may affect multiple biochemical pathways.
Result of Action
Chalcones have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
Action Environment
It is known that changing the structure of chalcones by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
properties
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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